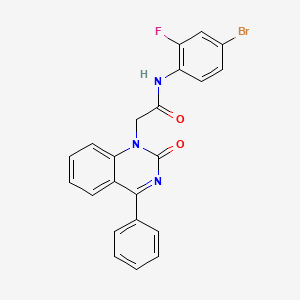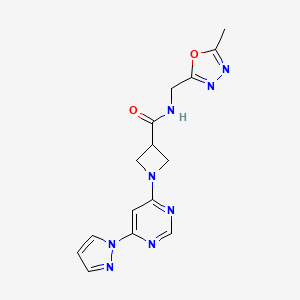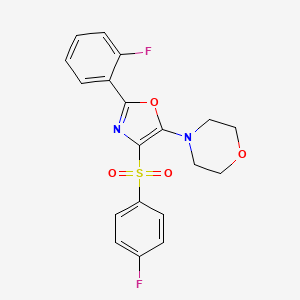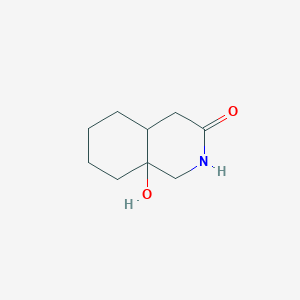
N-(4-bromo-2-fluorophenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2-fluorophenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, also known as BFA-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. BFA-1 belongs to the class of quinazolinone derivatives and has shown promising results in preclinical studies.
Mechanism Of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide is not fully understood, but it is believed to act through multiple pathways. In cancer, N-(4-bromo-2-fluorophenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide induces apoptosis by activating caspases and inhibiting anti-apoptotic proteins. N-(4-bromo-2-fluorophenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide also inhibits angiogenesis by inhibiting the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). In Alzheimer's disease, N-(4-bromo-2-fluorophenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide inhibits the aggregation of amyloid-beta peptides by binding to them and preventing their aggregation. In inflammation, N-(4-bromo-2-fluorophenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide inhibits the production of pro-inflammatory cytokines and chemokines by inhibiting the activation of nuclear factor-kappa B (NF-κB).
Biochemical and Physiological Effects:
N-(4-bromo-2-fluorophenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide has been shown to have various biochemical and physiological effects. In cancer, N-(4-bromo-2-fluorophenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide inhibits the growth and proliferation of cancer cells, induces apoptosis, and inhibits angiogenesis. In Alzheimer's disease, N-(4-bromo-2-fluorophenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide inhibits the aggregation of amyloid-beta peptides, which are believed to be a major contributor to the pathogenesis of the disease. In inflammation, N-(4-bromo-2-fluorophenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
Advantages And Limitations For Lab Experiments
The advantages of using N-(4-bromo-2-fluorophenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide in lab experiments include its high yield of synthesis, its potential therapeutic applications in various diseases, and its multiple mechanisms of action. The limitations of using N-(4-bromo-2-fluorophenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide in lab experiments include its limited solubility in water, its potential toxicity, and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the research on N-(4-bromo-2-fluorophenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide. One direction is to study its potential therapeutic applications in other diseases such as diabetes, cardiovascular diseases, and neurodegenerative diseases. Another direction is to optimize its pharmacokinetic properties to improve its bioavailability and reduce its toxicity. Additionally, further studies are needed to fully understand its mechanism of action and identify its molecular targets.
Synthesis Methods
The synthesis of N-(4-bromo-2-fluorophenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide involves the reaction of 4-bromo-2-fluoroaniline with 2-oxo-4-phenylquinazoline-1-acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields N-(4-bromo-2-fluorophenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide as a white solid with a high yield.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and inflammation. In cancer, N-(4-bromo-2-fluorophenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide has shown promising results in inhibiting the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease, N-(4-bromo-2-fluorophenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to be a major contributor to the pathogenesis of the disease. In inflammation, N-(4-bromo-2-fluorophenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrFN3O2/c23-15-10-11-18(17(24)12-15)25-20(28)13-27-19-9-5-4-8-16(19)21(26-22(27)29)14-6-2-1-3-7-14/h1-12H,13H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYZFHBEOAAIFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)NC4=C(C=C(C=C4)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-fluorophenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2850913.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)propionamide](/img/structure/B2850917.png)
![(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(indolin-1-yl)methanone](/img/structure/B2850918.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2850921.png)
![2-(6-Tert-butylpyridazin-3-yl)-5-(3,3,3-trifluoropropylsulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2850922.png)
![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-3,4,5-triethoxybenzamide](/img/structure/B2850924.png)
![1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate](/img/structure/B2850925.png)
![2-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2850926.png)
![(Z)-4-benzoyl-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2850930.png)




